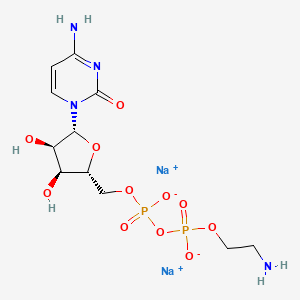
4-Amino-1,2-dihydropyridazine-3,6-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,2-dihydropyridazine-3,6-dithione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological and pharmacological activities. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydropyridazine-3,6-dithione typically involves the reaction of hydrazine derivatives with dicarbonyl compounds. One common method includes the condensation of hydrazine with a suitable dicarbonyl compound, followed by cyclization and introduction of sulfur atoms to form the dithione structure. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid catalysts, such as ion-exchange resins, can enhance the efficiency of the synthesis by providing a reusable and easily separable catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-1,2-dihydropyridazine-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-1,2-dihydropyridazine-3,6-dithione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, suggesting its use in therapeutic applications.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides
Wirkmechanismus
The mechanism of action of 4-Amino-1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes involved in microbial growth, such as DNA gyrase and topoisomerase.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A parent compound with similar nitrogen-containing heterocyclic structure.
Pyridazinone: A derivative with an oxygen atom in place of one of the sulfur atoms.
Dihydropyridazine: A reduced form of pyridazine with similar biological activities.
Uniqueness: 4-Amino-1,2-dihydropyridazine-3,6-dithione is unique due to the presence of both amino and dithione groups, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
69842-32-6 |
|---|---|
Molekularformel |
C4H5N3S2 |
Molekulargewicht |
159.2 g/mol |
IUPAC-Name |
4-amino-1,2-dihydropyridazine-3,6-dithione |
InChI |
InChI=1S/C4H5N3S2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8) |
InChI-Schlüssel |
OWEXCBHUXGFDSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)NNC1=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)


![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)




